molecular formula C23H19N3O2 B2357120 6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline CAS No. 637756-47-9

6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2357120
CAS No.: 637756-47-9
M. Wt: 369.424
InChI Key: DFQCKGBKZMANFY-UHFFFAOYSA-N
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Description

6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxalines, also known as benzopyrazines, are composed of a benzene ring and a pyrazine ring . They have been the subject of extensive research due to their potential biological and pharmaceutical properties .


Synthesis Analysis

Quinoxalines can be synthesized by adopting green chemistry principles . They are products of the spontaneous condensation of 1,2-diaminobenzene with 1,2-dicarbonyl compounds . Recent advances in quinoxaline synthesis have utilized environmentally benign approaches . A sonochemical synthesis of 6-substituted indolo [3′,2′:4,5]pyrrolo [2,3- b ]quinoxaline derivatives has been reported .


Molecular Structure Analysis

Quinoxalines are structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The molecular structure of this compound is not explicitly mentioned in the search results.


Chemical Reactions Analysis

Quinoxalines have been the subject of numerous studies due to their wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .

Scientific Research Applications

Synthesis and Derivative Formation

  • A series of 6-(3-aminopropyl)-6H-indolo[2,3-b]quinoxalines, which are related to 6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline, were synthesized, showcasing the compound's potential for derivative formation and chemical versatility (Shibinskaya et al., 2012).
  • Research on 6H-Indolo[2,3-b]quinoxalines, including similar compounds, has been focused on their synthesis by condensation processes, indicating their structural and chemical adaptability (Shulga & Shulga, 2020).

Pharmacological Activities

  • 6H-Indolo[2,3-b]quinoxaline derivatives, which include this compound, are known for their wide range of pharmacological activities, primarily through DNA intercalation. This mechanism underlines their potential in anticancer, antiviral, and other therapeutic domains (Moorthy et al., 2013).
  • The study of new 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines highlighted their potential as low toxic interferon inducers and antivirals, providing insights into the therapeutic applications of similar indoloquinoxalines (Shibinskaya et al., 2010).

DNA and Protein Interactions

  • The ability of 6H-indolo[2,3-b]quinoxaline derivatives to intercalate into DNA makes them significant in studying nucleic acid interactions, which is crucial for developing novel molecules with various biological activities (Wamberg et al., 2006).

Material Science and Optical Properties

  • Research into the synthesis of indolo[2,3-b]quinoxalines, including those structurally similar to this compound, has also extended to their optical properties, with studies focusing on their emission spectra and electrochemical behavior, indicating their potential in material science applications (Thomas & Tyagi, 2010).

Properties

IUPAC Name

6-[(3,4-dimethoxyphenyl)methyl]indolo[3,2-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-27-20-12-11-15(13-21(20)28-2)14-26-19-10-6-3-7-16(19)22-23(26)25-18-9-5-4-8-17(18)24-22/h3-13H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQCKGBKZMANFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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